O-Methylbulbocapnine

Description

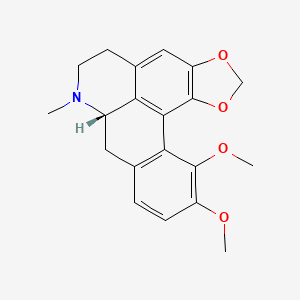

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H21NO4 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(12S)-17,18-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |

InChI |

InChI=1S/C20H21NO4/c1-21-7-6-12-9-15-20(25-10-24-15)18-16(12)13(21)8-11-4-5-14(22-2)19(23-3)17(11)18/h4-5,9,13H,6-8,10H2,1-3H3/t13-/m0/s1 |

InChI Key |

GDVPELGSXTWKDA-ZDUSSCGKSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)OC)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)OC)OCO3 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

O-Methylbulbocapnine has been successfully isolated from various plant species distributed across different continents. The concentration and co-occurring alkaloids often vary depending on the species, geographic location, and the specific plant part utilized for extraction.

Stephania venosa, a member of the Menispermaceae family, is a significant botanical source of this compound. This climbing vine is native to Southeast Asia, particularly regions of Thailand, Malaysia, and Vietnam. The large, woody tuber of the plant is the primary part used for alkaloid extraction. Research has shown that this compound is one of several aporphine (B1220529) and bisbenzylisoquinoline alkaloids present in the tubers. The isolation process typically begins with the air-drying and powdering of the tubers, followed by exhaustive extraction with methanol. The resulting crude extract is then subjected to acid-base partitioning to separate the basic alkaloidal fraction from neutral and acidic components.

Corydalis yanhusuo, a species in the Papaveraceae family, is a well-documented source of isoquinoline (B145761) alkaloids. Native to the Zhejiang and Jiangsu provinces of China, its tuber is used extensively in traditional practices. While primarily known for its high content of alkaloids like tetrahydropalmatine, studies have confirmed the presence of this compound as a constituent. The isolation from C. yanhusuo follows a similar path to that from S. venosa, involving solvent extraction of the dried tubers and subsequent chromatographic separation to resolve the complex mixture of alkaloids present.

Hernandia nymphaeifolia (Hernandiaceae family) is a coastal tree found throughout the tropical regions of the Indian and Pacific Oceans. Chemical investigations of this species have led to the isolation of this compound from its bark and twigs. In a typical study, the dried, milled plant material is extracted with an organic solvent. The crude extract undergoes acid-base fractionation to yield a crude alkaloid mixture, which is then purified using chromatographic techniques to yield this compound alongside other aporphine alkaloids like hernangerine (B12726897) and N-methylhernangerine.

Nandina domestica, commonly known as heavenly bamboo, is an ornamental shrub in the Berberidaceae family, native to eastern Asia. While it is widely recognized for producing berberine (B55584) and nandinine, research has also identified this compound within its stems and roots. The extraction from N. domestica involves processing the dried stems, followed by solvent extraction and a series of chromatographic steps to separate this compound from the more abundant alkaloids.

Polyalthia longifolia, a tall evergreen tree from the Annonaceae family, is native to the Indian subcontinent. Phytochemical studies of its stem bark have revealed a rich profile of alkaloids, including this compound. The isolation procedure involves the extraction of the powdered stem bark, typically with ethanol (B145695) or methanol, followed by purification of the alkaloidal fraction. This compound is often isolated along with other aporphines such as liriodenine (B31502) and noroliveroline from this source.

Table 1: Summary of Botanical Sources for this compound

| Plant Species | Family | Plant Part Used | Geographic Distribution | Key Co-occurring Alkaloids |

|---|---|---|---|---|

| Stephania venosa | Menispermaceae | Tubers | Southeast Asia (Thailand, Malaysia) | Cepharanthine, Tetrahydropalmatine |

| Corydalis yanhusuo | Papaveraceae | Tubers | China (Zhejiang, Jiangsu) | Tetrahydropalmatine, Corydaline |

| Hernandia nymphaeifolia | Hernandiaceae | Bark, Twigs | Coastal Tropical Regions (Pacific/Indian Oceans) | Hernangerine, N-methylhernangerine |

| Nandina domestica | Berberidaceae | Stems, Roots | Eastern Asia (China, Japan) | Nandinine, Berberine, Domesticine |

| Polyalthia longifolia | Annonaceae | Stem Bark | Indian Subcontinent | Liriodenine, Noroliveroline |

Isolation from Nandina domestica Thunb.

Advanced Isolation and Purification Techniques

The isolation of pure this compound from a crude plant extract is a meticulous process that relies on a sequence of chemical and physical separation techniques. The goal is to separate the target alkaloid from a complex matrix of other alkaloids, lipids, pigments, and plant metabolites.

The standard workflow begins with the generation of a crude alkaloid fraction, most commonly achieved through acid-base partitioning . In this technique, the initial solvent extract (e.g., methanolic) is acidified, typically with hydrochloric acid (HCl). The basic nitrogen atom on the aporphine structure becomes protonated, rendering the alkaloid soluble in the aqueous acid phase. Non-alkaloidal, neutral, or acidic compounds remain in the organic phase and are washed away. Subsequently, the aqueous phase is made basic with a reagent like ammonium (B1175870) hydroxide (B78521) (NH4OH), which deprotonates the alkaloid, making it insoluble in water. It can then be extracted back into an immiscible organic solvent like chloroform (B151607), yielding a concentrated crude alkaloid mixture.

This crude mixture is then subjected to one or more chromatographic techniques for further purification:

Column Chromatography (CC): This is the primary method for the bulk separation of alkaloids. The crude alkaloid fraction is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina. A mobile phase, consisting of a solvent or a mixture of solvents (e.g., a gradient of chloroform and methanol), is passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected sequentially.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of column chromatography. Small aliquots from each collected fraction are spotted on a TLC plate. By comparing the retention factor (Rf) values of the spots with that of a pure this compound standard (if available), fractions containing the target compound can be identified and pooled.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity (>98%), Prep-HPLC is often employed. This high-resolution technique uses a high-pressure pump to pass the solvent through a densely packed column (e.g., a C18 reversed-phase column). It is highly effective at separating structurally similar alkaloids that may co-elute during standard column chromatography. A common mobile phase for aporphine alkaloids is a gradient system of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.

The final step is often recrystallization . The purified this compound fraction is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly, promoting the formation of pure crystals, which are then collected.

Table 2: Summary of Isolation and Purification Techniques

| Technique | Principle | Application in this compound Isolation | Typical Materials/Reagents |

|---|---|---|---|

| Acid-Base Partitioning | Separation based on the differential solubility of the acidic (protonated) and basic (neutral) forms of the alkaloid in aqueous and organic solvents. | To separate alkaloids from non-alkaloidal compounds, creating a crude alkaloid fraction. | Hydrochloric acid (HCl), Ammonium hydroxide (NH4OH), Chloroform, Water |

| Column Chromatography (CC) | Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. | Initial, large-scale separation of the crude alkaloid mixture into simpler fractions. | Silica gel, Alumina, Chloroform-Methanol gradients |

| Thin-Layer Chromatography (TLC) | Analytical separation on a plate to quickly assess the composition of fractions. | Monitoring CC fractions to identify those containing the target compound. | Silica gel plates, UV light for visualization |

| Preparative HPLC (Prep-HPLC) | High-resolution separation using high pressure to pass a sample through a densely packed column. | Final purification step to achieve high purity by separating this compound from closely related impurities. | C18 column, Acetonitrile, Water, Trifluoroacetic acid (TFA) |

| Recrystallization | Purification method based on the differential solubility of a compound and its impurities in a specific solvent at different temperatures. | Final step to obtain this compound as a highly pure crystalline solid. | Methanol, Ethanol |

Biosynthetic Pathways and Precursor Analysis

Elucidation of O-Methylbulbocapnine Biosynthesis

The biosynthetic pathway of this compound is understood as part of the larger network of isoquinoline (B145761) alkaloid synthesis in plants. ontosight.ainumberanalytics.com The elucidation of this pathway relies on identifying key metabolic intermediates and the precursor molecules from which they are derived. The entire process begins with the aromatic amino acid L-tyrosine, which serves as the fundamental building block. biocyclopedia.comontosight.ai

Through a series of enzymatic reactions, tyrosine is converted into two primary precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. biocyclopedia.com The condensation of these two molecules is a critical step, catalyzed by norcoclaurine synthase (NCS), which yields (S)-norcoclaurine, the central precursor for all benzylisoquinoline alkaloids. biocyclopedia.comacs.org

From (S)-norcoclaurine, the pathway proceeds through several methylation and hydroxylation steps to form the pivotal intermediate, (S)-reticuline. acs.org This compound is a major branch-point in BIA biosynthesis, leading to various structural classes of alkaloids. acs.org For aporphine (B1220529) alkaloids like this compound, the biosynthesis diverges from (S)-reticuline, which undergoes an intramolecular C-C bond formation to create the characteristic fused ring system of the aporphine core. acs.org

Table 1: Key Precursors in this compound Biosynthesis

| Precursor Molecule | Role in the Pathway |

| L-Tyrosine | The primary amino acid precursor for the entire pathway. ontosight.ainumberanalytics.com |

| Dopamine | Derived from tyrosine, it forms one part of the isoquinoline core. biocyclopedia.com |

| 4-hydroxyphenylacetaldehyde | Also derived from tyrosine, it provides the remaining carbon skeleton for the initial condensation reaction. biocyclopedia.com |

| (S)-Norcoclaurine | The product of the condensation of dopamine and 4-hydroxyphenylacetaldehyde; the first key isoquinoline intermediate. acs.org |

| (S)-Coclaurine | Formed by the O-methylation of (S)-norcoclaurine. acs.org |

| (S)-Reticuline | A central branch-point intermediate formed from (S)-coclaurine; the direct precursor to the aporphine scaffold. acs.org |

Enzymatic Transformations in Alkaloid Pathways

The biosynthesis of this compound is catalyzed by a series of specific enzymes that ensure the correct stereochemistry and molecular structure at each step. These enzymes belong to well-known families, including decarboxylases, synthases, oxidases, and methyltransferases. researchgate.netnih.gov

The initial conversion of L-tyrosine to dopamine involves enzymes such as tyrosine decarboxylase (TDC). biocyclopedia.comresearchgate.net The key condensation step is performed by norcoclaurine synthase (NCS). biocyclopedia.comacs.org Following this, a sequence of O-methyltransferases (OMTs) and cytochrome P450 monooxygenases are required to produce (S)-reticuline. acs.orgresearchgate.net Specifically, norcoclaurine 6-O-methyltransferase (6OMT) methylates (S)-norcoclaurine to (S)-coclaurine, which is then acted upon by coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3′-hydroxylase (a cytochrome P450 enzyme), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT). biocyclopedia.comacs.orgresearchgate.net

The transformation from (S)-reticuline to the aporphine core is a critical step. This intramolecular cyclization is catalyzed by specific cytochrome P450 enzymes. For instance, the CYP80G subfamily has been associated with aporphine biosynthesis. acs.org Specifically, an enzyme like corytuberine (B190840) synthase (CYP80G2) catalyzes the C-C bond formation in (S)-reticuline to form the aporphine alkaloid (S)-corytuberine. acs.org The final structural modifications to the aporphine core to yield this compound involve further regioselective O-methylations, catalyzed by specific S-adenosyl methionine (SAM)-dependent O-methyltransferases. acs.orgacs.org

Table 2: Key Enzymatic Transformations in the Biosynthesis of the Aporphine Core

| Enzyme/Enzyme Class | Abbreviation | Catalytic Function |

| Tyrosine Decarboxylase | TDC | Catalyzes the decarboxylation of tyrosine to tyramine, a step towards dopamine formation. numberanalytics.comresearchgate.net |

| Norcoclaurine Synthase | NCS | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. biocyclopedia.comacs.org |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Catalyzes the methylation of (S)-norcoclaurine at the 6-hydroxyl group to yield (S)-coclaurine. biocyclopedia.comresearchgate.net |

| Coclaurine N-methyltransferase | CNMT | Catalyzes the N-methylation of (S)-coclaurine. biocyclopedia.comresearchgate.net |

| N-methylcoclaurine 3'-hydroxylase | CYP80B1 | A cytochrome P450 enzyme that hydroxylates N-methylcoclaurine. biocyclopedia.comacs.org |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Catalyzes the methylation of the 4'-hydroxyl group to form (S)-reticuline. biocyclopedia.comresearchgate.net |

| Cytochrome P450 Monooxygenase | e.g., CYP80G2 | Catalyzes the intramolecular C-C phenol (B47542) coupling of (S)-reticuline to form the aporphine ring system. acs.org |

| O-Methyltransferase | OMT | Catalyzes the final regioselective methylation steps on the aporphine core to produce this compound. acs.orgebi.ac.uk |

Genetic and Molecular Aspects of Biosynthesis

The enzymatic machinery for this compound synthesis is encoded by specific genes whose expression is tightly regulated. Research into plants like opium poppy (Papaver somniferum) and Coptis japonica has led to the isolation and characterization of many genes involved in the BIA pathway. biocyclopedia.com These include genes for key enzymes like tyrosine decarboxylase (TYDC), norcoclaurine synthase (NCS), and various methyltransferases and cytochrome P450s. biocyclopedia.com

The identification of genes for specific, less common alkaloids often involves modern molecular techniques. For instance, transcriptome analysis of medicinal plants known to produce related aporphine alkaloids, such as Glaucium flavum, has been used to successfully identify and functionally characterize the O-methyltransferase genes involved in the final steps of biosynthesis. ebi.ac.uk This approach, which searches for gene sequences with homology to known biosynthetic enzymes, is a powerful tool for elucidating the genetic basis for the production of specific compounds like this compound.

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches for O-Methylbulbocapnine

The total synthesis of aporphine (B1220529) alkaloids like this compound often involves the construction of the core tetrahydroisoquinoline (THIQ) system followed by intramolecular cyclization to form the characteristic four-ring structure. nih.gov Key strategies include:

Bischler-Napieralski or Pictet-Spengler Cyclization: These are classical methods to form the THIQ skeleton. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, while the Pictet-Spengler reaction condenses a β-phenylethylamine with an aldehyde or ketone followed by cyclization. nih.govrsc.org

Intramolecular Arylation: Following the formation of the THIQ core, a crucial step is the intramolecular coupling of two aromatic rings to create the aporphine scaffold. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling or direct arylation, are frequently employed for this purpose. nih.govrsc.org

Benzyne (B1209423) Chemistry: A more recent approach utilizes benzyne chemistry for the construction of the aporphine core. This can involve a [4+2] cycloaddition reaction to rapidly assemble two of the rings in a single step. nih.govresearchgate.net

Photochemical Cyclization: Photocyclization of certain precursors can also be used to forge the biaryl bond necessary for the aporphine skeleton. researchgate.net

A notable example is the synthesis of the aporphine scaffold starting from N-tosyl tyramine, which undergoes a Pictet-Spengler cyclization followed by a Pd-catalyzed intramolecular phenol (B47542) ortho-arylation. nih.gov Another approach involves a diastereoselective reductive cyclization followed by a Pd-catalyzed ortho-arylation to create C7-oxygenated aporphine alkaloids. nih.gov

Semi-synthetic Derivatization from Natural Precursors

Semi-synthetic approaches leverage the abundance of related natural alkaloids as starting materials for the synthesis of this compound or its derivatives. This can be a more efficient strategy than total synthesis.

O-Demethylation and O-Methylation: A common modification is the selective demethylation or methylation of hydroxyl and methoxy (B1213986) groups on the aporphine scaffold. For instance, regioselective O-demethylation at specific positions of the aporphine nucleus can be achieved using reagents like sodium benzylselenolate (PhCH2SeNa). acs.org This allows for the interconversion of different aporphine alkaloids.

Modification of Substituents: Other functional groups on the natural precursor can be modified to introduce new functionalities. For example, hydroxyl groups can be esterified or etherified to produce a range of analogs.

The choice of reagent and reaction conditions is crucial for achieving regioselectivity in these transformations, especially in molecules with multiple potential reaction sites. acs.org

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of this compound aim to explore the structure-activity relationships and develop compounds with improved pharmacological profiles. This involves modifying the core aporphine scaffold or its substituents.

Substitution Pattern Modification: Altering the position and nature of substituents on the aromatic rings can significantly impact biological activity. eurekaselect.com This includes introducing different alkyl, alkoxy, or halogen groups.

Ring Modification: Modifications to the heterocyclic rings, such as ring expansion, contraction, or the introduction of heteroatoms, can lead to novel scaffolds with unique properties.

Hybrid Molecules: Combining the aporphine scaffold with other pharmacophores is another strategy to create hybrid molecules with dual or enhanced activity.

The synthesis of these analogs often employs the same fundamental reactions used in total synthesis, but applied to modified precursors. researchgate.net

Methodological Advances in Alkaloid Synthesis

Recent advances in synthetic methodology have significantly impacted the synthesis of complex alkaloids like this compound.

Catalysis: The development of new and more efficient catalysts, particularly those based on palladium, copper, and rhodium, has enabled more selective and high-yielding C-C and C-N bond formations. nih.govrsc.org Transition metal-catalyzed C-H activation has also emerged as a powerful tool for the direct functionalization of the alkaloid core. rsc.org

Domino and Cascade Reactions: Strategies involving domino or cascade reactions, where multiple bond-forming events occur in a single pot, have streamlined synthetic routes, making them more efficient and atom-economical. researchgate.netrsc.org

Biocatalysis: The use of enzymes, such as oxidases and reductases, offers a green and highly selective alternative for certain synthetic transformations. frontiersin.org For example, berberine (B55584) bridge enzyme (BBE) can catalyze enantioselective oxidative C-C bond formation. science.gov Biocatalytic demethylation using enzymes like veratrol-O-demethylase provides a mild and regioselective method for deprotecting methyl ethers. acs.org

Flow Chemistry: The application of flow chemistry techniques can offer advantages in terms of safety, scalability, and reaction control for certain synthetic steps.

These methodological advancements are continuously expanding the toolbox available to synthetic chemists, facilitating the synthesis of this compound and a diverse range of its analogs for further biological investigation. hokudai.ac.jpnih.gov

Pharmacological Actions and Molecular Mechanisms Preclinical Investigations

Antineoplastic and Chemosensitizing Activities

O-Methylbulbocapnine (OMBC) has been identified as a compound with potential antineoplastic and chemosensitizing properties. jst.go.jp It has been shown to enhance the sensitivity of cancer cells to conventional chemotherapy agents. jst.go.jpresearchgate.net

Preclinical studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. researchgate.net When used in combination with cisplatin (B142131), a common chemotherapy drug, OMBC was found to increase the number of apoptotic cells in ovarian cancer cell lines. researchgate.net This pro-apoptotic effect was confirmed by observing an increased expression of key proteins involved in the apoptotic cascade, such as active caspase-3 and caspase-8, as well as the formation of cleaved poly ADP-ribose polymerase (PARP). jst.go.jpresearchgate.net

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. researchgate.net Specifically, research indicates that OMBC can block the cell cycle in the G0/G1 phase. researchgate.net This disruption prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell proliferation. researchgate.net

A key aspect of this compound's chemosensitizing activity is its ability to modulate the expression of proteins that inhibit apoptosis. In preclinical models, treatment with cisplatin alone led to an increase in the expression of anti-apoptotic proteins like B-cell lymphoma-extra large (Bcl-xL), cellular inhibitor of apoptosis protein-2 (cIAP-2), and survivin. jst.go.jpresearchgate.net However, the combination of OMBC with cisplatin was found to suppress this cisplatin-induced expression of these survival proteins. jst.go.jpresearchgate.net This downregulation of anti-apoptotic proteins likely contributes to the enhanced apoptosis observed when OMBC is used as a chemosensitizer. jst.go.jp

This compound has been found to inhibit the expression of interleukin-6 (IL-6), a cytokine known to promote cell survival and contribute to drug resistance in some cancers. jst.go.jp In studies with ovarian cancer cells, cisplatin treatment alone was shown to increase the production of IL-6. jst.go.jpresearchgate.net However, when combined with this compound, the cisplatin-induced increase in IL-6 levels was diminished. jst.go.jpresearchgate.net This inhibition of IL-6 expression is another mechanism through which OMBC may exert its chemosensitizing effects. jst.go.jp

The molecular mechanisms underlying the effects of this compound involve the inhibition of critical cell survival signaling pathways. Research has demonstrated that OMBC can block the activation of the Protein Kinase B (Akt) and Nuclear Factor-kappa B (NF-κB) signaling pathways. jst.go.jpjst.go.jp The Akt/NF-κB pathway is known to play a significant role in promoting cell survival, proliferation, and drug resistance. jst.go.jpnih.gov By inhibiting this pathway, OMBC can counteract the pro-survival signals that are often activated in cancer cells in response to chemotherapy, thereby increasing their sensitivity to the treatment. jst.go.jp

This compound has demonstrated anti-invasive properties in preclinical studies by downregulating the expression of enzymes that are crucial for cancer cell invasion and metastasis. researchgate.net Specifically, OMBC has been shown to reduce the expression of matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), membrane type 1-matrix metalloproteinase (MT1-MMP), and urokinase plasminogen activator (uPA) in a dose-dependent manner. researchgate.net These enzymes are responsible for degrading the extracellular matrix, which allows cancer cells to invade surrounding tissues and metastasize to distant sites. researchgate.netmdpi.com The reduction in the expression of these proteins is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. researchgate.net

Data Tables

Table 1: Effects of this compound on Apoptotic and Anti-Apoptotic Markers

| Marker | Effect of this compound (in combination with Cisplatin) | Reference |

| Active Caspase-3 | Increased Expression | jst.go.jp |

| Active Caspase-8 | Increased Expression | jst.go.jp |

| Cleaved PARP | Increased Formation | jst.go.jp |

| Bcl-xL | Suppressed Cisplatin-Induced Expression | jst.go.jpresearchgate.net |

| cIAP-2 | Suppressed Cisplatin-Induced Expression | jst.go.jp |

| Survivin | Suppressed Cisplatin-Induced Expression | jst.go.jp |

Table 2: Effects of this compound on Cell Signaling and Invasion-Related Proteins

| Protein/Pathway | Effect of this compound | Reference |

| IL-6 | Decreased Cisplatin-Induced Production | jst.go.jpresearchgate.net |

| Akt/NF-κB Signaling | Inhibited Activation | jst.go.jpjst.go.jp |

| MMP-2 Expression | Reduced | researchgate.net |

| MMP-9 Expression | Reduced | researchgate.net |

| MT1-MMP Expression | Reduced | researchgate.net |

| uPA Expression | Reduced | researchgate.net |

Inhibition of Key Signaling Pathways (e.g., Akt/NF-κB)

Anti-inflammatory Properties

This compound (OMB) has demonstrated notable anti-inflammatory effects in preclinical studies. These investigations have pinpointed its ability to interfere with key inflammatory pathways and mediators, suggesting its potential as a therapeutic agent for inflammatory conditions.

Suppression of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)

This compound has been shown to effectively suppress the production of pro-inflammatory cytokines, which are key signaling molecules that drive inflammatory responses. sinobiological.com In preclinical models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, pretreatment with this compound led to a significant reduction in the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). jst.go.jpnih.gov The overproduction of these cytokines is associated with the pathogenesis of various inflammatory diseases. jst.go.jpresearchgate.net The inhibitory effect of this compound on these cytokines highlights its potential to modulate the inflammatory cascade at a crucial point. jst.go.jp

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

The anti-inflammatory action of this compound extends to the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). jst.go.jpnih.gov In LPS-stimulated macrophage cells, this compound significantly and in a dose-dependent manner inhibited the production of both NO and PGE2. jst.go.jp The excessive production of NO, catalyzed by inducible nitric oxide synthase (iNOS), can lead to tissue damage, while PGE2, synthesized via the cyclooxygenase-2 (COX-2) pathway, is a key mediator of inflammation. jmb.or.krous-research.no this compound's ability to curtail the production of these mediators underscores its broad anti-inflammatory profile.

Inhibition of Inducible Enzymes (e.g., iNOS, COX-2)

This compound exerts its anti-inflammatory effects by targeting the expression of inducible enzymes that are critical for the inflammatory process. jst.go.jpnih.gov Specifically, it has been shown to inhibit the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. jst.go.jpnih.gov iNOS is responsible for the overproduction of nitric oxide during inflammation, while COX-2 is the key enzyme in the synthesis of pro-inflammatory prostaglandins (B1171923) like PGE2. jmb.or.krwikipedia.org By inhibiting these enzymes, this compound directly curtails the production of potent inflammatory mediators. jst.go.jp

Modulation of Signal Transduction Pathways (e.g., MyD88, MAPKs, Akt, NF-κB, AP-1)

This compound's anti-inflammatory properties are rooted in its ability to modulate multiple intracellular signal transduction pathways that are crucial for the inflammatory response. jst.go.jpnih.gov Research has shown that this compound suppresses the lipopolysaccharide (LPS)-activated myeloid differentiation factor 88 (MyD88), Akt, and mitogen-activated protein kinases (MAPKs) signaling pathways. jst.go.jpnih.gov These pathways are upstream regulators of key transcription factors, nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1). jst.go.jpd-nb.info

This compound was found to inhibit the LPS-induced phosphorylation of Akt and specific MAPKs, namely ERK1/2 and p38. jst.go.jp It also reduced the phosphorylation and nuclear translocation of AP-1 and suppressed NF-κB activation by inhibiting the phosphorylation of its p65 subunit at Ser536. jst.go.jpnih.gov By blocking these signaling cascades, this compound effectively hinders the expression of pro-inflammatory genes, including those for cytokines and inducible enzymes. jst.go.jp

Anti-amyloidogenic Activities

In addition to its anti-inflammatory properties, this compound has shown promise in combating the pathological hallmarks of amyloid-related diseases through its anti-amyloidogenic activities.

Inhibition of Protein Aggregation and Fibril Formation (e.g., insulin (B600854), amyloid-beta peptide)

This compound has demonstrated the ability to inhibit the aggregation and fibril formation of proteins implicated in amyloidogenic diseases. tci-thaijo.org Studies have shown that it can inhibit the fibrillation of both insulin, a model protein for studying amyloidogenesis, and the amyloid-beta (Aβ) peptide, which is central to the pathology of Alzheimer's disease. tci-thaijo.orgresearchgate.net In a dose-dependent manner, this compound was found to suppress the formation of amyloid fibrils. tci-thaijo.org This inhibitory effect on protein aggregation suggests a potential therapeutic avenue for diseases characterized by the misfolding and accumulation of proteins. tci-thaijo.org

Interactive Data Tables

Table 1: Effect of this compound on Pro-inflammatory Markers

| Marker | Effect of this compound | Cell Model | Inducer |

| Interleukin-6 (IL-6) | Suppression of production jst.go.jpnih.gov | RAW264.7 macrophages | Lipopolysaccharide (LPS) |

| Tumor Necrosis Factor-α (TNF-α) | Suppression of production jst.go.jpnih.gov | RAW264.7 macrophages | Lipopolysaccharide (LPS) |

| Nitric Oxide (NO) | Inhibition of production jst.go.jpnih.gov | RAW264.7 macrophages | Lipopolysaccharide (LPS) |

| Prostaglandin E2 (PGE2) | Inhibition of production jst.go.jpnih.gov | RAW264.7 macrophages | Lipopolysaccharide (LPS) |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression jst.go.jpnih.gov | RAW264.7 macrophages | Lipopolysaccharide (LPS) |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression jst.go.jpnih.gov | RAW264.7 macrophages | Lipopolysaccharide (LPS) |

Table 2: Modulation of Signaling Pathways by this compound

| Signaling Pathway/Molecule | Effect of this compound | Upstream/Downstream Effects |

| Myeloid differentiation factor 88 (MyD88) | Suppression of activation jst.go.jpnih.gov | Upstream regulator of NF-κB and MAPKs |

| Mitogen-activated protein kinases (MAPKs) | Inhibition of phosphorylation (ERK1/2, p38) jst.go.jp | Regulates activation of AP-1 and NF-κB |

| Akt | Inhibition of phosphorylation jst.go.jpnih.gov | Involved in NF-κB and AP-1 activation |

| Nuclear factor kappa B (NF-κB) | Suppression of activation jst.go.jpnih.gov | Transcription factor for pro-inflammatory genes |

| Activator protein-1 (AP-1) | Reduced phosphorylation and translocation jst.go.jpnih.gov | Transcription factor for pro-inflammatory genes |

Mechanistic Insights into Anti-fibrillation Effects

Preclinical studies have explored the potential of this compound to interfere with the formation of amyloid fibrils, a process implicated in amyloid-related diseases. researchgate.net In an in vitro study utilizing human insulin and amyloid-beta peptide as models, this compound was shown to possess inhibitory properties against amyloid fibrillation. researchgate.net The investigation, which used Thioflavin T fluorescence spectroscopy to monitor protein aggregation, found that most of the tested alkaloids from Stephania venosa, including this compound, could inhibit the formation of insulin fibrils. researchgate.net

While this compound demonstrated these anti-amyloidogenesis properties, it was noted to be less potent than other alkaloids tested in the same study, such as crebanine (B1669604) and tetrahydropalmatine. researchgate.net The research suggests that certain alkaloids can serve as natural compounds for developing drugs against diseases related to amyloid protein aggregation. researchgate.net

Further research has identified that this compound can inhibit arachidonic acid (AA)-induced and collagen-induced platelet aggregation. nih.govthieme-connect.de While distinct from atrial or amyloid fibrillation, the modulation of platelet activity represents another facet of its interaction with hematological and cardiovascular processes.

Other Investigational Pharmacological Activities

Vasorelaxing Effects

The vasorelaxing potential of this compound has been a subject of investigation, with some conflicting findings. Some studies on a series of aporphine (B1220529) alkaloids did not identify this compound among the compounds that produced a vasorelaxing action in the rat thoracic aorta. nih.govthieme-connect.de Another study on bioactive alkaloids from Illigera luzonensis also did not attribute significant vasorelaxant activities to this compound, whereas the related alkaloids actinodaphnine (B1208463) and dicentrinone (B101027) did show such effects. acs.org

Conversely, other literature has noted this compound as possessing antihypertensive activity, which would suggest a mechanism involving vasorelaxation. tandfonline.com Additionally, a related derivative, oxo-O-methylbulbocapnine, was isolated from the trunk bark of Hernandia nymphaeifolia, a plant from which sixteen compounds were found to have effective inhibitory activities on the contraction of vascular smooth muscles. nih.gov

Antioxidant Potential (e.g., DPPH scavenging)

The antioxidant capacity of this compound has been considered, particularly in the context of plant-derived alkaloids. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method for evaluating the antioxidant potential of chemical compounds. mbl.or.krfabad.org.tr

In a study of constituents from Hernandia nymphaeifolia, from which the derivative oxo-O-methylbulbocapnine was isolated, eight compounds demonstrated effective antioxidant activities by scavenging the DPPH free radical. nih.gov However, the specific activity of this compound or its oxo-derivative was not explicitly detailed in this context. nih.gov

Related Alkaloid Activities (e.g., Anti-malarial)

Aporphine alkaloids as a class have been evaluated for their activity against the malaria parasite, Plasmodium falciparum. nih.gov Research into alkaloids from Stephania dielsiana specifically assessed the anti-plasmodial effects of this compound. mdpi.com The compound was tested against both chloroquine-susceptible (3D7) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com this compound was found to be weakly active against these strains. mdpi.com

The specific inhibitory concentrations (IC₅₀) from this study are detailed in the table below.

| Compound | P. falciparum Strain | IC₅₀ (µM) | Source |

|---|---|---|---|

| This compound | 3D7 (Chloroquine-Susceptible) | 39-73 | mdpi.com |

| This compound | W2 (Chloroquine-Resistant) | 39-73 | mdpi.com |

Other aporphine alkaloids, such as (-)-anonaine, have shown more potent antiparasitic activity in similar assays. griffith.edu.au The activity of nonquaternary aporphine alkaloids against P. falciparum suggests a potential, though varied, therapeutic role for this chemical class in addressing malaria. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Features with Biological Activities

The pharmacological profile of O-Methylbulbocapnine is defined by its core aporphine (B1220529) scaffold, the substitution pattern on its aromatic rings (A and D), and the nature of the nitrogen atom. Aporphine alkaloids, as a class, are known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. asianpubs.orgacs.org The specific arrangement of functional groups on this compound's structure confers its particular activities.

This compound possesses a methylenedioxy group at positions C-1 and C-2 on the 'A' ring and two methoxy (B1213986) groups at C-9 and C-10 on the 'D' ring. jst.go.jp The presence and position of these groups are critical. For instance, the methylenedioxy ring is a feature shared by many biologically active aporphines and has been implicated in cytotoxic mechanisms by interfering with the catalytic cycle of topoisomerase II. asianpubs.org

In studies evaluating its anti-inflammatory properties, this compound was shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells. jst.go.jpnih.gov Its activity is often compared to its structural isomers, such as crebanine (B1669604) and dicentrine (B1670447), to delineate the contribution of each structural feature. These comparisons reveal that the arrangement of substituents on the D-ring directly modulates the potency of the anti-inflammatory response. jst.go.jpnih.gov Furthermore, this compound has demonstrated weak to moderate cytotoxic activity against various cancer cell lines, including human fibrosarcoma (HT1080) and others. mdpi.comjst.go.jp This antiproliferative effect is also closely tied to its structure, with studies showing it can induce cell cycle arrest at the G0/G1 phase. thescipub.com

The table below summarizes the reported biological activities of this compound and related aporphine alkaloids, highlighting the correlation with their structural features.

| Compound | Key Structural Features | Biological Activity | Reference |

| This compound | 1,2-methylenedioxy; 9,10-dimethoxy | Anti-inflammatory, Cytotoxic (weak), Anti-invasive | jst.go.jpmdpi.comjst.go.jp |

| Crebanine | 1,2-methylenedioxy; 10,11-dimethoxy | Anti-inflammatory, Cytotoxic (weak), Anti-invasive | jst.go.jpmdpi.comjst.go.jp |

| Dicentrine | 1,2-methylenedioxy; 9,10-methylenedioxy | Anti-inflammatory (potent) | jst.go.jpnih.gov |

| Stephanine (B192439) | 1,2-methylenedioxy; 9-methoxy | Antiarrhythmic | nih.gov |

| Oxostephanine | 7-oxo-aporphine | Cytotoxic (potent) | mdpi.com |

Impact of Functional Group Modifications on Activity

Modification of the functional groups on the aporphine skeleton has a profound impact on biological activity, a key area of investigation in SAR studies.

Ring D Substituents: The methoxy groups on the D-ring are crucial for activity. Studies on related aporphines show that the presence of 8-, 9-, or 10-methoxylation is important for activities like antiarrhythmic effects. nih.gov Conversely, the removal (O-demethylation) of these methoxy groups can lead to a reduction or loss of activity. nih.gov In a comparative study of anti-inflammatory action, the inhibitory potency was ranked as dicentrine > crebanine ≥ this compound, demonstrating that a methylenedioxy bridge at C-9/C-10 (dicentrine) results in higher potency than two separate methoxy groups (crebanine and this compound). jst.go.jpnih.gov

Ring A Substituents: The 1,2-methylenedioxy group is a common feature in many active aporphines, including this compound. Altering this group often leads to significant changes in activity. For example, in the related alkaloid nantenine, which also possesses a 1,2-methylenedioxy group, this feature is considered important for its antagonist activity at serotonin (B10506) receptors. nih.gov

Ring B and C Modifications: The stereochemistry and saturation of the aporphine core are vital. The tertiary amine at position N-6 is a key feature. Quaternization of this nitrogen (N-methylation) can alter activity and toxicity profiles. nih.gov For example, N-methylcrebanine showed notable antiarrhythmic effects. nih.gov Conversely, N-acetylation can also modulate activity, as seen with N-acetamidesecocrebanine. nih.gov Dehydrogenation of the bond between C-6a and C-7 in the C-ring to form a planar, aromatic system, as seen in dehydroaporphines, often results in a dramatic change in the biological profile, sometimes leading to increased cytotoxicity but also higher general toxicity. nih.govnih.govresearchgate.net For instance, dehydrocrebanine (B32651) was found to be highly toxic in animal tests, limiting its therapeutic potential despite potential activity. nih.gov

Influence of Structural Isomerism (e.g., Methoxyl Positions)

Structural isomerism, particularly the positioning of methoxyl groups on the D-ring, is a critical determinant of the biological activity of aporphine alkaloids. This compound, crebanine, and dicentrine provide a classic example of this principle. These three compounds share the same aporphine core and the 1,2-methylenedioxy group on ring A but differ in their D-ring substitution. jst.go.jp

This compound (OMP): Methoxy groups at C-9 and C-10.

Crebanine (CN): Methoxy groups at C-10 and C-11.

Dicentrine (DC): A methylenedioxy group across C-9 and C-10.

A key study investigated the anti-inflammatory effects of these three alkaloids isolated from Stephania venosa. jst.go.jpnih.gov The results demonstrated a clear SAR based on this isomerism. All three compounds suppressed LPS-induced pro-inflammatory mediators, but with differing potencies. Dicentrine was the most potent inhibitor, followed by crebanine and this compound, which had comparable, slightly weaker activity. jst.go.jpnih.gov This suggests that a rigid methylenedioxy bridge at the 9,10-positions is more favorable for this specific anti-inflammatory activity than two freely rotating methoxy groups at either the 9,10- or 10,11-positions. The subtle shift of one methoxy group from C-9 (in this compound) to C-11 (in crebanine) also appears to slightly influence the activity profile.

The table below details the structural differences and resulting anti-inflammatory potencies of these isomers.

| Compound | D-Ring Substitution | Relative Anti-inflammatory Potency | Reference |

| Dicentrine (DC) | 9,10-methylenedioxy | +++ | jst.go.jpnih.gov |

| Crebanine (CN) | 10,11-dimethoxy | ++ | jst.go.jpnih.gov |

| This compound (OMP) | 9,10-dimethoxy | ++ | jst.go.jpnih.gov |

Computational Approaches in SAR/QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational techniques like molecular docking are powerful tools for refining the understanding of SAR and predicting the activity of novel compounds. researchgate.net For aporphine alkaloids, these methods have been applied to build models that correlate physicochemical properties and structural descriptors with specific biological activities.

While specific QSAR models exclusively for this compound are not widely published, models for the broader class of aporphine and related isoquinoline (B145761) alkaloids exist. nih.gov For example, QSAR models have been developed to predict the blood-brain barrier (BBB) permeability of aporphine alkaloids, identifying lipophilicity (logP o/w) as a key descriptor influencing their ability to enter the central nervous system. nih.gov

Molecular docking simulations have been used to study the interactions of aporphine alkaloids with various biological targets, such as enzymes and receptors. researchgate.netunal.edu.co For instance, docking studies of aporphine alkaloids with α-glucosidase and tyrosine phosphatase 1B have helped identify key binding interactions and predict inhibitory potential. researchgate.net Such studies often reveal the importance of the nitrogen atom and the oxygenated substituents (methoxy or hydroxyl groups) in forming hydrogen bonds and other interactions within the target's active site. researchgate.net These computational approaches can rationalize the observed SAR, such as why a particular methoxy group position leads to higher activity, and can guide the synthesis of new derivatives with potentially enhanced potency and selectivity. acs.org

Analytical Chemistry Methodologies for O Methylbulbocapnine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. asianjpr.comphenomenex.com The process involves a mobile phase (a liquid or gas) that carries the sample through a stationary phase (a solid or a liquid adsorbed on a solid support). sepscience.com The separation is achieved based on the differential partitioning of the sample components between these two phases. asianjpr.com For alkaloids like O-Methylbulbocapnine, High-Performance Liquid Chromatography (HPLC) and its combination with Mass Spectrometry (LC-MS) are particularly powerful tools. thescipub.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for the qualitative and quantitative analysis of pharmaceutical compounds, including alkaloids from plant sources. researchgate.net The method utilizes a liquid mobile phase to separate the components of a mixture, which are dissolved in a solvent and forced through a column packed with a solid stationary phase under high pressure. researchgate.net The separation is based on the interactions between the analytes and the stationary phase. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used, employing a non-polar stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase, usually a mixture of water with acetonitrile (B52724) or methanol. mdpi.compharmtech.com This setup is highly effective for separating non-polar to moderately polar compounds like many alkaloids. pharmtech.com The retention of compounds increases with their hydrophobicity. wikipedia.org

While this compound has been isolated from plants such as Stephania venosa, and HPLC methods have been developed for other major alkaloids in this plant, specific validated HPLC methods for the routine quantification of this compound are not detailed in the available research. globalresearchonline.netresearchgate.net For instance, a validated HPLC method for S. venosa focused on quantifying dicentrine (B1670447), tetrahydropalmatine, crebanine (B1669604), and stephanine (B192439) using a Hypersil BDS C18 column with a gradient mobile phase of ammonium (B1175870) acetate (B1210297) and methanol. researchgate.net Although this compound is a known constituent, its specific retention time and quantification parameters under this method were not reported. tci-thaijo.orgresearchgate.net

Developing a quantitative HPLC method for this compound would involve standard steps such as selecting an appropriate reversed-phase column, optimizing the mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent like acetonitrile or methanol) to achieve adequate resolution and retention, and selecting a suitable detection wavelength based on its UV-Vis spectrum. maas.edu.mm Validation according to ICH guidelines would be necessary to ensure linearity, accuracy, precision, and robustness. ajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. thescipub.com This synergistic combination allows for the separation of complex mixtures followed by the detection and potential identification of individual components based on their mass-to-charge ratio (m/z). thescipub.com LC-MS is particularly well-suited for the analysis of compounds in complex biological and environmental samples. thescipub.com

In the context of this compound research, LC-MS has been utilized for the identification of related alkaloids in plant extracts. A study on the leaves of Polyalthia longifolia from Indonesia and the Philippines used LC-MS to identify five different alkaloid compounds. Among these, this compound-N-oxide was specifically identified in the extract from the Indonesian sample. The identification was based on matching the target molecular weight using the protonated molecule [M+H]⁺. This demonstrates the utility of LC-MS in profiling the alkaloid content of natural sources and identifying specific compounds like derivatives of this compound.

Table 1: LC-MS Parameters for the Identification of this compound-N-Oxide in P. longifolia

| Parameter | Details |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analyte Identified | This compound-N-oxide |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Detected | [M+H]⁺ |

| Source | Polyalthia longifolia leaf extract |

| Data sourced from a 2019 study on alkaloids in Polyalthia longifolia. |

Spectroscopic Methods for Structure Elucidation and Analysis

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. wikipedia.org These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information about its atomic composition, connectivity, and functional groups. wikipedia.orgajpaonline.com For a complex alkaloid like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is typically required for unambiguous structure elucidation. tci-thaijo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HMQC, HMBC, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. In the characterization of this compound isolated from the tuber of Stephania venosa, extensive 1D (¹H, ¹³C, DEPT) and 2D NMR (COSY, HMQC, HMBC) studies were crucial for confirming its structure. tci-thaijo.org

The ¹H NMR spectrum provides information on the number, environment, and coupling of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments help differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques establish connectivity:

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings. tci-thaijo.org

HMQC (Heteronuclear Multiple Quantum Coherence) correlates protons with the directly attached carbon atoms. tci-thaijo.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. tci-thaijo.org

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 127.3 | - |

| 1a | 129.5 | - |

| 2 | 108.6 | 6.57 (s) |

| 3 | 146.5 | - |

| 3a | 111.4 | - |

| 4 | 29.1 | 2.55 (m) |

| 5 | 53.0 | 3.10 (m) |

| 6a | 62.7 | 3.05 (d, 8.0) |

| 7 | 35.0 | 2.50 (m) |

| 8 | 126.3 | 6.75 (d, 8.0) |

| 9 | 111.5 | 6.84 (d, 8.0) |

| 10 | 147.5 | - |

| 11 | 151.7 | - |

| 11a | 121.2 | - |

| 12 | 127.9 | - |

| 1-OCH₃ | 55.9 | 3.87 (s) |

| 2-OCH₃ | 60.2 | 3.63 (s) |

| N-CH₃ | 43.6 | 2.54 (s) |

| Data adapted from a 2010 study on alkaloids from Stephania venosa. tci-thaijo.org |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₂₀H₂₁NO₄), the mass spectrum shows a molecular ion [M]⁺ peak at m/z 339, which corresponds to its molecular weight. tci-thaijo.orgmdpi.com

In addition to the molecular ion, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. The fragmentation of the aporphine (B1220529) alkaloid core can lead to characteristic ions. For example, a retro-Diels-Alder fragmentation is common for this class of compounds. tci-thaijo.org The analysis of these fragment ions helps to confirm the proposed structure that was elucidated by NMR. tci-thaijo.org

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value/Description |

| Molecular Formula | C₂₀H₂₁NO₄ |

| Molecular Weight | 339.4 g/mol |

| Exact Mass | 339.14705815 Da |

| Molecular Ion Peak [M]⁺ | m/z 339 |

| Data sourced from PubChem and a 2010 study on Stephania venosa alkaloids. tci-thaijo.orgmdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for detecting molecules containing π-electron systems and chromophores. The UV spectrum of this compound, recorded in methanol, shows absorption maxima (λ_max) that are characteristic of the isoquinoline (B145761) alkaloid structure. tci-thaijo.org

The presence of conjugated aromatic rings in the aporphine skeleton gives rise to distinct absorption bands. A study on this compound isolated from Stephania venosa reported absorption bands at 225 nm and 281 nm. tci-thaijo.org These absorption characteristics can be used as a preliminary identification tool and are essential for selecting the optimal wavelength for detection in HPLC analysis. tci-thaijo.org

Table 4: UV-Vis Spectral Data for this compound

| Solvent | Absorption Maxima (λ_max) |

| Methanol | 225 nm, 281 nm |

| Data sourced from a 2010 study on Stephania venosa alkaloids. tci-thaijo.org |

Challenges and Innovations in Analytical Protocols

The accurate and reliable analysis of this compound, particularly from complex natural sources, presents several analytical challenges. However, significant innovations in analytical chemistry provide robust solutions for its detection, quantification, and structural elucidation.

Challenges in Analytical Protocols

The primary challenges in the analytical chemistry of this compound stem from its natural origin and chemical properties.

Complex Sample Matrices: this compound is typically isolated from plant extracts, such as those from the Stephania and Polyalthia genera, which contain a multitude of other structurally similar alkaloids and secondary metabolites. researchgate.netmdpi.comthescipub.comnih.gov This complex matrix can cause significant interference, making the selective analysis of this compound difficult and often requiring extensive sample cleanup and high-resolution separation techniques. nih.gov The presence of numerous compounds can mask the signal of the target analyte, leading to inaccurate quantification.

Presence of Isomers: A significant challenge is the co-occurrence of structural isomers. For instance, Crebanine and this compound are isomeric, differing in the positions of their two methoxyl groups. tci-thaijo.org Such similarities necessitate analytical methods with high resolving power to distinguish between them and ensure unambiguous identification.

Low Concentrations: The concentration of this compound in biological samples can be very low. This requires highly sensitive analytical instrumentation to achieve the necessary limits of detection (LOD) and quantification (LOQ) for reliable measurement. nih.gov

Method Validation: As with any analytical procedure, methods for this compound must be thoroughly validated to ensure they are fit for their intended purpose. europa.eu This involves demonstrating specificity, accuracy, precision, and linearity, which can be a rigorous and time-consuming process, especially for complex matrices. europa.eu

Innovations in Analytical Protocols

To overcome these challenges, researchers have employed and developed a range of innovative and advanced analytical techniques.

Hyphenated Chromatographic Techniques: The most powerful tool for the analysis of this compound in complex mixtures is liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.neteuchems.eu This technique combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. researchgate.netnih.govnih.gov LC-MS allows for the effective separation of this compound from other co-eluting compounds and its confident identification based on its mass-to-charge ratio. For example, LC-MS analysis was used to identify this compound-N-oxide in the ethanol (B145695) extract of Polyalthia longifolia leaves. researchgate.net

High-Resolution Mass Spectrometry (HR-MS): For unambiguous structural confirmation, high-resolution mass spectrometry, often with electrospray ionization (HR-ESIMS), is employed. mdpi.comthescipub.com HR-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule, which is critical for distinguishing between compounds with similar nominal masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the complete structural elucidation of isolated alkaloids like this compound. mdpi.comthescipub.comresearchgate.net One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) provide detailed information about the chemical structure, connectivity, and stereochemistry of the molecule, confirming its identity. thescipub.com

The table below summarizes the analytical methodologies used in various research findings for the analysis of this compound and related alkaloids.

| Technique | Application | Research Findings | References |

| LC-MS | Identification of alkaloids in plant extracts. | Successfully identified this compound-N-oxide in crude ethanol extracts of Polyalthia longifolia. | researchgate.net |

| HR-ESIMS | Confirmation of chemical structure. | Used to confirm the molecular formula of isolated this compound (C20H21NO4). | mdpi.comthescipub.com |

| NMR (¹H, ¹³C, 2D) | Complete structural elucidation. | Characterization of this compound and differentiation from its isomers like Crebanine. | mdpi.comthescipub.comresearchgate.net |

| Western Blot Analysis | Study of molecular pathways. | Investigated the effect of this compound on the expression of various proteins (MMPs, uPA, iNOS, MAPKs) in cell lines. | nih.govjst.go.jp |

| Zymography | Analysis of enzyme activity. | Showed that this compound reduced the expression of MMP-2 and MMP-9. | nih.gov |

Ethnobotanical and Traditional Contexts in Research

Historical Use in Traditional Medicine Systems

O-Methylbulbocapnine is an alkaloid present in various plant species that have been utilized for centuries in traditional medicine across different cultures. The primary genera containing this compound are Corydalis and Stephania, both of which have a rich history of medicinal use, particularly in Asia. wikipedia.orgresearchgate.net

In Traditional Chinese Medicine (TCM), plants from the Corydalis genus, known as "Yan Hu Suo," have been used for thousands of years. wikipedia.orggaiaherbs.com Historical texts document their use for their analgesic, sedative, and anti-inflammatory properties. gaiaherbs.comnih.gov For instance, Corydalis saxicola Bunting (CSB), referred to as "Yan-huang-lian" in Chinese folk medicine, has been traditionally used to treat conditions such as acute conjunctivitis, abdominal pain, and various forms of bleeding. nih.govfrontiersin.org Similarly, Corydalis solida was historically used as a calming agent and pain reliever. mdpi.com The tubers of some Corydalis species were even consumed as food by Slavic peoples and Tatars after cooking. mdpi.com

The genus Stephania also has a significant place in traditional medicine. Stephania venosa, for example, has been used in traditional folk medicine as a nerve tonic, appetizer, and for treating ailments like asthma and cancer. jst.go.jpjst.go.jp Another species, Stephania rotunda, has been used to treat a range of conditions including asthma, fever, and diarrhea. researchgate.net

Plants containing this compound, such as Polyalthia longifolia, have also been part of the Indian traditional system of medicine. jetir.org This plant, known as "Ashoka," is used to treat fever, skin diseases, diabetes, and hypertension. pharmacyjournal.netnih.govresearchgate.net The bark, in particular, is noted for its use as a febrifuge. cu.ac.bd

The historical application of these plants across different cultures points to a long-standing recognition of their bioactive properties, which modern research now attributes, in part, to compounds like this compound.

Ethnobotanical Surveys and Documentation

Ethnobotany, the study of the relationship between people and plants, plays a crucial role in documenting and preserving traditional medical knowledge. numberanalytics.com Ethnobotanical surveys are systematic efforts to interview traditional healers and knowledgeable community members to record the plants they use, the ailments they treat, and their methods of preparation. nih.govresearchgate.netnih.gov This documentation is vital as much of this knowledge is passed down orally and is at risk of being lost. numberanalytics.com

Numerous ethnobotanical studies have documented the use of plants containing this compound. For example, surveys in South India have recorded the use of Stephania japonica for a variety of ailments including cuts, wounds, and dysentery. scispace.com In China, the use of Corydalis saxicola for pain relief and detoxification has been documented in texts like the "Guizhou Herbal Medicine." nih.govfrontiersin.org

These surveys often involve collecting detailed information, including the vernacular names of the plants, the parts used (e.g., leaves, roots, tubers), and the specific methods of preparation. researchgate.netscispace.com This information is often compiled into databases and publications that serve as a valuable resource for researchers. scispace.com For instance, a comprehensive review of Corydalis saxicola detailed its traditional uses, providing a foundation for modern pharmacological studies. nih.govfrontiersin.org

The data gathered from these surveys can also be analyzed to identify plants with high therapeutic potential. nih.govmdpi.com Metrics such as the Use Value (UV) and Informant Consensus Factor (Fic) help researchers prioritize species for further phytochemical and pharmacological investigation. nih.gov

Table 1: Documented Ethnobotanical Uses of Plants Containing this compound

| Plant Species | Family | Traditional Use | Geographic Region of Use | Reference |

|---|---|---|---|---|

| Corydalis saxicola | Papaveraceae | Pain relief, detoxification, treatment of conjunctivitis and abdominal pain | China | nih.govfrontiersin.org |

| Corydalis solida | Papaveraceae | Calming agent, pain reliever, lowering blood pressure | Europe, Serbia | mdpi.com |

| Stephania venosa | Menispermaceae | Nerve tonic, appetizer, treatment for asthma and cancer | Traditional folk medicine | jst.go.jpjst.go.jp |

| Stephania japonica | Menispermaceae | Treatment for cuts, wounds, scabies, dysentery | South India | scispace.com |

| Polyalthia longifolia | Annonaceae | Treatment for fever, skin diseases, diabetes, hypertension | India | jetir.orgpharmacyjournal.netnih.gov |

Cultural Significance and Indigenous Knowledge Preservation

Plants containing this compound are often deeply embedded in the cultural fabric of the communities that use them. numberanalytics.comnumberanalytics.com This traditional knowledge is a vital part of their cultural heritage, passed down through generations. numberanalytics.comigi-global.com The preservation of this indigenous knowledge is crucial, not only for its cultural value but also for its potential to inform modern scientific discovery. numberanalytics.com

The Convention on Biological Diversity (CBD) recognizes the importance of traditional knowledge in the conservation and sustainable use of biodiversity and advocates for its protection and promotion. numberanalytics.comigi-global.com Efforts to preserve this knowledge include documenting traditional practices through ethnobotanical surveys and creating digital archives. numberanalytics.com

Indigenous communities often possess a holistic understanding of local ecosystems, which includes the identification, cultivation, and conservation of medicinal plants. This traditional ecological knowledge (TEK) has gained increasing interest for its potential contributions to biodiversity conservation and sustainable resource management. igi-global.comfiveable.me

However, this knowledge is under threat due to globalization, urbanization, and the loss of older generations of healers. numberanalytics.comscispace.com Therefore, there is an urgent need for collaborative efforts between researchers and indigenous communities to document and preserve this invaluable heritage. fiveable.me Such collaborations must be built on principles of respect and equitable benefit-sharing. researchgate.net

Bridging Traditional Knowledge with Modern Pharmacological Research

The traditional uses of plants containing this compound provide a valuable starting point for modern pharmacological research. frontiersin.orgpharmacyjournal.net The historical application of these plants for conditions like pain, inflammation, and cancer has prompted scientists to investigate their chemical constituents, including this compound, for their therapeutic potential. nih.govfrontiersin.orgjst.go.jpthescipub.com

Modern scientific techniques allow researchers to isolate active compounds from these plants and study their mechanisms of action. pharmacyjournal.netbiotech-asia.org For example, research has shown that this compound and other alkaloids from Stephania venosa can suppress inflammatory responses. jst.go.jpjst.go.jp This provides a scientific basis for the traditional use of this plant to treat inflammatory conditions.

This process of bridging traditional knowledge with modern science is a key aspect of ethnopharmacology. nih.govresearchgate.net It involves a multidisciplinary approach that integrates botany, chemistry, and pharmacology to validate the traditional uses of medicinal plants. researchgate.netijarsct.co.innih.gov The ultimate goal is to develop new, evidence-based therapies while respecting and preserving the traditional knowledge from which they originated. frontiersin.orgwho.int

The journey of a compound like this compound from a traditional remedy to a potential modern therapeutic agent highlights the importance of this integrative approach. It underscores how ancient wisdom can continue to inform and enrich contemporary medical science. nih.gov

Q & A

Q. How should conflicting structural data for this compound derivatives be resolved?

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Report confidence intervals and apply ANOVA for multi-group comparisons. Validate assumptions with residual analysis .

Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance in studies involving this compound’s neuroactive effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.